BenchChemオンラインストアへようこそ!

Cyclohex-3-en-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone

physicochemical profiling drug-likeness lead optimization

This cyclohex-3-enyl-(4-methylsulfonylpiperidin-1-yl)methanone (CAS 1788845-45-3) delivers a semi-rigid, unsaturated cyclohexene hydrophobic surface—quantified by logP 4.42 and PSA 102.17 Ų—that cannot be replicated by saturated cyclohexyl or planar aryl analogs. Its conformationally distinct scaffold supports CCR5 antagonist lead discovery orthogonal to maraviroc, while documented inactivity in SSB-PriA (AID 1272365) and M. tuberculosis PstP (AID 2060911) assays makes it an ideal counterscreen-negative control. Procure this exact compound to ensure reproducible baseline physicochemical measurements across laboratories.

Molecular Formula C13H21NO3S
Molecular Weight 271.38
CAS No. 1788845-45-3
Cat. No. B2381374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-3-en-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone
CAS1788845-45-3
Molecular FormulaC13H21NO3S
Molecular Weight271.38
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(CC1)C(=O)C2CCC=CC2
InChIInChI=1S/C13H21NO3S/c1-18(16,17)12-7-9-14(10-8-12)13(15)11-5-3-2-4-6-11/h2-3,11-12H,4-10H2,1H3
InChIKeyWRGZHFXEZVFTGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclohex-3-en-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone (CAS 1788845-45-3): Structural Definition and Database Authentication for Informed Procurement


Cyclohex-3-en-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone (CAS 1788845-45-3) is a synthetic small molecule (C13H21NO3S, MW 271.38) comprising a cyclohex-3-ene ring linked via a methanone bridge to a 4-(methylsulfonyl)piperidine moiety. Its identity is authenticated in PubChem under CID 76147477, with canonical SMILES CS(=O)(=O)C1CCN(CC1)C(=O)C2CCC=CC2 [1]. Computed physicochemical descriptors include a logP of 4.4173, topological polar surface area (PSA) of 102.17 Ų, seven rotatable bonds, and zero Rule-of-Five violations, placing it in favorable oral drug-like chemical space . The compound has been subjected to limited public biological evaluation: PubChem BioAssay records indicate inactivity in an SSB-PriA antibacterial AlphaScreen and an M. tuberculosis phosphatase PstP HTS, while preliminary pharmacological screening reported in the academic literature suggests potential CCR5 antagonism [2][3]. These identity-anchored data points provide a verifiable starting point for scientific selection and procurement decisions.

Why Cyclohex-3-en-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone Cannot Be Replaced by Common In-Class Analogs


Although the 4-(methylsulfonyl)piperidine scaffold appears in numerous research compounds, generic substitution is not supported by evidence. The cyclohex-3-ene ring introduces a conformationally distinct hydrophobic surface with a single site of unsaturation that differentiates it from the fully saturated cyclohexyl analog (CAS 1448068-70-9) and the planarity of aryl-substituted variants (e.g., o-tolyl analog CAS 1448037-71-5) [1]. Removal of the methylsulfonyl group yields cyclohex-3-en-1-yl(piperidin-1-yl)methanone (CAS 52736-58-0), a compound with fundamentally altered hydrogen-bond acceptor capacity (loss of two oxygen H-bond acceptors) and a drastically different PSA, which directly impacts target engagement and solubility profiles . The target compound's computed logP of 4.4173 and PSA of 102.17 Ų place it in a specific region of physicochemical space that is not simultaneously achievable by the des-methylsulfonyl or saturated-ring analogs; substitution with either analog would alter both lipophilicity and polarity in ways that are not quantitatively interchangeable for structure-activity relationship (SAR) studies or assay reproducibility . The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for Cyclohex-3-en-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone vs. Closest Analogs


Physicochemical Differentiation: logP and PSA of the Cyclohexenyl-Methylsulfonyl Motif vs. Saturated and Des-Methylsulfonyl Analogs

The target compound's computed logP of 4.4173 and PSA of 102.17 Ų establish a quantifiable physicochemical fingerprint that differentiates it from the saturated cyclohexyl analog and the des-methylsulfonyl analog. While exact computed values for the saturated analog (CAS 1448068-70-9) and the des-methylsulfonyl analog (CAS 52736-58-0) are not available from the same computational pipeline, class-level inference based on structural increments indicates that saturation of the cyclohexene double bond increases logP by approximately +0.3 to +0.5 units and reduces PSA by ~0–1 Ų, whereas removal of the methylsulfonyl group reduces PSA by approximately 34–40 Ų (loss of two sulfonyl oxygen H-bond acceptors) and lowers logP by approximately 1.0–1.5 units [1]. The target compound therefore occupies a distinct region of the logP–PSA plane that cannot be simultaneously replicated by either analog; selection of the wrong analog for an SAR campaign would introduce a logP shift of >0.3 units or a PSA shift of >34 Ų, both of which are known to alter membrane permeability and target binding [2].

physicochemical profiling drug-likeness lead optimization

Negative Bioassay Selectivity Data: Inactivity in Bacterial SSB-PriA and Mycobacterial PstP Assays Defines a Selectivity Baseline

The compound was tested in two PubChem-deposited high-throughput screening assays and returned Inactive results in both: the SSB-PriA antibiotic resistant target AlphaScreen (AID 1272365) and the HTS for inhibitors of M. tuberculosis phosphatase PstP (AID 2060911) [1]. These negative data are valuable for scientific selection because they establish that the compound does not promiscuously inhibit bacterial single-stranded DNA-binding protein (SSB)–PriA interaction or mycobacterial serine/threonine phosphatase PstP at the screening concentrations employed. In contrast, active hits in these screens typically show IC50 values in the low micromolar range. A researcher seeking a compound devoid of antibacterial off-target activity at these nodes could rationally exclude analogs that show activity in these assays and select this compound as a cleaner probe. Although the exact screening concentration is not disclosed in the PubChem summary, the binary Inactive call provides a reproducible, database-anchored selectivity filter [2].

antibacterial screening selectivity profiling target deconvolution

Structural Motif Differentiation: Cyclohex-3-ene Unsaturation Confers Conformational and Reactivity Distinction from Saturated Cyclohexyl and Planar Aryl Analogs

The cyclohex-3-ene ring in the target compound introduces a single endocyclic double bond that constrains the ring into a half-chair conformation, creating a distinct spatial presentation of the hydrophobic surface compared to the chair conformer of the saturated cyclohexyl analog (CAS 1448068-70-9). The double bond also provides a site for potential metabolic epoxidation or functionalization that is absent in the saturated analog. Aryl-substituted analogs such as (4-(methylsulfonyl)piperidin-1-yl)(o-tolyl)methanone (CAS 1448037-71-5) present a planar aromatic surface with a dihedral angle between the carbonyl and aryl ring of approximately 30–60°, whereas the cyclohexenyl ring projects its unsaturation at a fixed angle relative to the carbonyl, altering the vector of the hydrophobic moiety by approximately 15–25° [1][2]. These conformational differences are relevant for target binding: a protein binding pocket that accommodates the puckered cyclohexenyl moiety may sterically reject a planar aryl ring or a fully saturated cyclohexyl chair, leading to orders-of-magnitude differences in binding affinity that cannot be predicted without compound-specific co-crystal data [3].

conformational analysis medicinal chemistry scaffold hopping

Potential CCR5 Antagonism: Literature-Anchored Functional Differentiation from Antibacterial-Profiled Analogs

Preliminary pharmacological screening reported by Zhang Huili (Semantic Scholar) indicates that the compound can function as a CCR5 antagonist, with potential applications in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While quantitative IC50 or Ki values for CCR5 antagonism are not publicly available for this specific compound, this functional annotation distinguishes it from related 4-(methylsulfonyl)piperidine derivatives that have been profiled primarily in antibacterial (SSB-PriA, PstP) or kinase inhibition contexts [2]. The CCR5 antagonist chemotype class includes maraviroc (IC50 = 3.3 nM at CCR5 in calcium mobilization assays) and other piperidine-based antagonists; the target compound's structural features (cyclohexenyl hydrophobic group, methylsulfonyl H-bond acceptor) align with known CCR5 pharmacophore models that require a basic nitrogen, a lipophilic group, and a hydrogen-bond acceptor arranged in a specific geometry [3]. Researchers seeking a CCR5-directed probe with a differentiated scaffold from maraviroc (tropane-based) or TAK-779 (quaternary ammonium) may rationally select this compound for further characterization.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Recommended Application Scenarios for Cyclohex-3-en-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone Based on Quantitative Differentiation Evidence


CCR5 Antagonist Lead Discovery: Differentiated Chemotype Screening

Based on the preliminary pharmacological screening report of CCR5 antagonism [1], this compound is suitable as a starting point for CCR5-targeted lead discovery campaigns, particularly for programs seeking chemotypes structurally distinct from maraviroc (tropane-based) and TAK-779 (quaternary ammonium). The cyclohex-3-ene moiety provides a hydrophobic surface geometry that is not available in saturated cyclohexyl or planar aryl analogs, potentially engaging CCR5 binding pocket sub-sites not addressed by existing clinical candidates. Researchers should verify CCR5 activity in quantitative calcium mobilization or radioligand binding assays before committing to large-scale procurement.

Selectivity Profiling: Antibacterial Counterscreen-Negative Probe Development

The documented inactivity in SSB-PriA (AID 1272365) and M. tuberculosis PstP (AID 2060911) assays [2] positions this compound as a counterscreen-negative reference for antibacterial target engagement studies. Medicinal chemists developing antibacterial agents can use this compound as a negative control to validate assay specificity, or as a starting scaffold for eukaryotic target-directed probes where bacterial target activity is undesirable. The negative data provide a database-anchored selectivity baseline not available for untested analogs.

Physicochemical Benchmarking for Cyclohexenyl-Containing Lead Series

With computed logP = 4.4173, PSA = 102.17 Ų, and zero Rule-of-Five violations , this compound serves as a well-characterized reference point for physicochemical optimization of cyclohexenyl-containing lead series. The quantitative descriptor set allows medicinal chemists to calculate property shifts when modifying the cyclohexenyl ring (e.g., saturation to cyclohexyl, replacement with aryl) or the methylsulfonyl group (replacement with sulfonamide, carboxamide, or unsubstituted piperidine). Procurement of this exact compound ensures that baseline physicochemical measurements are reproducible across laboratories.

Conformational Analysis and Scaffold-Hopping Studies

The cyclohex-3-ene ring's half-chair conformation, constrained by the endocyclic double bond, provides a semi-rigid hydrophobic presentation that is distinct from the fluxional chair of saturated cyclohexyl analogs and the planarity of aryl analogs [3]. Computational chemists and structural biologists can employ this compound in conformational analysis studies, scaffold-hopping exercises, or pharmacophore model refinement. Co-crystallization attempts with target proteins of interest may reveal whether the cyclohexenyl moiety engages hydrophobic sub-pockets inaccessible to saturated or aromatic congeners.

Quote Request

Request a Quote for Cyclohex-3-en-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.